Cobaltous thiocyanate

Overview

Description

Cobaltous thiocyanate is a chemical complex that forms when cobalt interacts with thiocyanate ions. It is known for its distinctive color changes and is used in various applications, including catalysis and detection of certain substances.

Synthesis Analysis

The synthesis of this compound complexes can be achieved through various methods. For instance, cobalt forms a colored complex with triisooctylamine and thiocyanate in carbon tetrachloride, suggesting a potential route for synthesis . Additionally, reactions involving cobalt(II) thiocyanate with different ligands, such as 3-methylpyridine, under specific conditions lead to the formation of new cobalt thiocyanato coordination compounds .

Molecular Structure Analysis

The molecular structure of this compound complexes has been extensively studied. Mononuclear cobalt(II)thiocyanate complexes have been characterized, revealing a distorted octahedral geometry with a CoN6 chromophore . Similarly, coordination compounds formed with 3-methylpyridine exhibit discrete complexes with slightly distorted octahedral geometry .

Chemical Reactions Analysis

This compound participates in various chemical reactions. It exhibits catalytic activity towards the oxidation of thiocyanate, which occurs via a two-electron transfer process . In acidic thiocyanate solutions, cobalt(II) and cobalt(III) exhibit a catalytic current, involving the cyclic regeneration of cobalt(II) by the oxidation of electrodeposited metallic cobalt with thiocyanate ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound complexes are diverse. For example, the green organic phase formed by the complex with triisooctylamine and thiocyanate has a maximum absorbance at 627.5 nm, and the molar extinction coefficient is 1895 . Thermochromism and switchable paramagnetism have been observed in a cobalt(II) complex in an ionic liquid solution, indicating a reversible change in coordination . The thermal behavior of cobalt thiocyanato coordination polymers has been studied, showing that solvent molecules can be removed, leading to the formation of new phases .

Scientific Research Applications

1. Crystal Growth and Material Science

Cobaltous thiocyanate has been used in the field of crystal growth and material science. In a study, thiocyanate doping was applied in the synthesis of cobalt oxalate crystals grown in silica gel, exploring the impact of thiocyanate as a doping agent on crystallization and crystal properties. The study found that the presence of thiocyanate did not affect the composition of the product, which remained crystallized as cobalt(II) oxalate hydrate (Khunur et al., 2020).

2. Magnetic and Material Properties

Thiocyanate coordination polymers, such as those formed by the reaction of cobalt thiocyanate with other compounds, have been studied for their magnetic properties. One such study reported on a thermodynamically metastable thiocyanato coordination polymer showing slow relaxations of the magnetization, highlighting the potential use of cobalt thiocyanate in magnetic materials (Werner et al., 2015).

3. Analytical Chemistry Applications

Cobalt thiocyanate has applications in analytical chemistry, particularly in the detection and quantification of cobalt in various substances. One method involved the extraction of cobalt ions with methyl isobutyl ketone from manganese-rich environments, showcasing its selectivity and sensitivity in analytical processes (Ru Kun-lin, 2004).

4. Medicinal and Bioactive Material Research

Research into the medicinal and bioactive properties of cobalt thiocyanate complexes has been conducted, highlighting their potential applications in this field. One study synthesized and characterized new thiocyanate complexes, examining their structures and antibacterial activity (Hannachi et al., 2019).

5. Environmental Monitoring and Remediation

Cobalt thiocyanate has been used in environmental monitoring and remediation efforts. A study utilized cobalt thiocyanate for the detection of nitrogen-containing compounds such as pesticides, employing thin-layer chromatography (TLC) for chemical analysis (Kote et al., 2019).

Mechanism of Action

Target of Action

Cobalt(II) thiocyanate, also known as Cobaltous thiocyanate, is an inorganic compound with the formula Co(SCN)2 . The primary targets of this compound are organic bases, particularly cocaine . It is used in the cobalt thiocyanate test (or Scott test) for detecting cocaine .

Mode of Action

The mode of action of Cobalt(II) thiocyanate involves a color change reaction. When the cobalt thiocyanate reagent is added to cocaine hydrochloride, the surface of the particles turns a bright blue . This color change is interpreted as a positive response indicating the presence of cocaine . The solution changes back to pink upon adding some hydrochloric acid .

Biochemical Pathways

The biochemical pathways involved in the action of Cobalt(II) thiocyanate are primarily related to its interaction with cocaine. The reactions involving cocaine hydrochloride yield a glassy, amorphous blue material . The blue precipitate isolated from reactions involving cocaine hydrochloride is comprised of a comparable ion pair (Hcocaine+)2[Co(SCN)4]2− .

Pharmacokinetics

Its interaction with cocaine and other organic bases suggests that it may have some degree of bioavailability when used in these contexts .

Result of Action

The primary result of the action of Cobalt(II) thiocyanate is the formation of a blue species when it interacts with cocaine . This color change is used as an indicator in the cobalt thiocyanate test for detecting cocaine .

Action Environment

The action of Cobalt(II) thiocyanate can be influenced by environmental factors. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Additionally, the safety data sheet for Cobalt(II) thiocyanate advises avoiding the generation of dusts , suggesting that the compound’s action, efficacy, and stability may be affected by the presence of dust or other particulate matter in the environment .

Safety and Hazards

Future Directions

Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . This has broad application prospects and is a subject of ongoing research .

properties

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

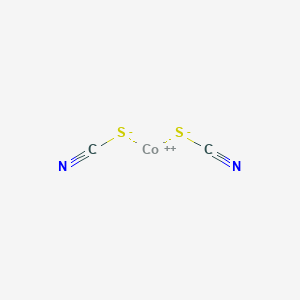

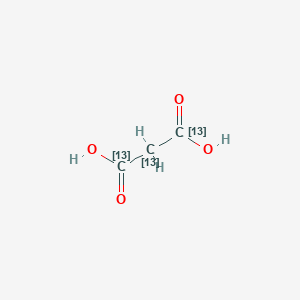

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary analytical application of Cobaltous thiocyanate highlighted in the research?

A1: The research primarily focuses on the use of this compound as a reagent in spectrophotometric determination of certain compounds. Specifically, one study [] details its use in quantifying Pyrilamine maleate (an antihistamine) by forming a colored ion-association product measurable with UV-Vis spectrophotometry. This method leverages the color change upon complex formation to enable quantification.

Q2: Can you elaborate on the interaction between this compound and Pyrilamine maleate in this analytical method?

A2: While the exact mechanism isn't fully elucidated in the provided abstracts, the research suggests that this compound and Pyrilamine maleate form an ion-association complex. This complex likely arises from the interaction between the positively charged Cobaltous ion and negatively charged moieties within the Pyrilamine maleate molecule. This interaction leads to a shift in the electronic environment and consequently, a change in the UV-Vis absorption spectrum, which allows for quantification. []

Q3: Beyond Pyrilamine maleate, is there evidence of this compound's interaction with other compounds?

A3: Yes, research indicates that this compound demonstrates a color reaction with Cocaine. [, ] Although the specific mechanism isn't detailed in the provided abstracts, this suggests a potential for this compound to be employed in analytical techniques for identifying or quantifying Cocaine, similar to its application with Pyrilamine maleate.

Q4: Is there any information available regarding the spectroscopic characteristics of this compound itself?

A4: One study [] specifically investigates the absorption spectrum of potassium this compound. This suggests that the compound possesses distinct spectroscopic properties, likely related to the electronic transitions within its structure, which can be further analyzed to understand its behavior in various chemical environments.

Q5: Are there any applications of this compound beyond analytical chemistry?

A5: Research suggests potential applications of this compound in material science. One study [] investigates its use in functionalizing porous poly ionic liquids for ammonia uptake. This highlights the possibility of leveraging this compound's chemical properties for developing materials with specific gas adsorption capabilities.

Q6: What are the implications of the study on this compound functionalized porous poly ionic liquids?

A6: This study demonstrates that the inclusion of this compound significantly enhances the ammonia uptake capacity of the porous poly ionic liquid. [] This finding opens avenues for exploring its use in ammonia capture and storage, which holds significant environmental relevance, especially in mitigating ammonia emissions from various industrial processes.

Q7: Does the research provide any insights into the stability of this compound?

A7: One study [] investigates the stability of the this compound complex in a mixture of ethyl alcohol and water. This suggests that the compound's stability can be influenced by the surrounding solvent environment. Understanding these stability factors is crucial for optimizing its use in various applications, ensuring its efficacy and reliability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)